BnO-PEG5-CH2COOH
Overview
Description
BnO-PEG5-CH2COOH, also known as 3,6,9,12,15,18-Hexaoxanonadecanoic acid, 19-phenyl-, is a compound with the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol . This compound is part of the polyethylene glycol (PEG) family and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG5-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. One common method includes the use of benzyl-PEG5-alcohol, which is then oxidized to form the carboxylic acid group . The reaction conditions often involve the use of chromium (VI) oxide and sulfuric acid in acetone at temperatures between 5-10°C for about 2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: BnO-PEG5-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide and sulfuric acid in acetone.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
- Oxidation products include higher oxidation state derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
BnO-PEG5-CH2COOH is widely used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of drug delivery systems.
Medicine: Utilized in the formulation of polyethylene glycol-based drugs.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BnO-PEG5-CH2COOH involves its ability to act as a linker or spacer in chemical reactions. The polyethylene glycol chain provides flexibility and solubility, while the carboxylic acid group allows for further functionalization. This makes it an ideal candidate for use in drug delivery systems and other applications where molecular flexibility and solubility are crucial.
Comparison with Similar Compounds
BocNH-PEG5-acid: Similar structure but with a Boc-protected amino group instead of a benzyl group.
BnO-PEG5-OH: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: BnO-PEG5-CH2COOH is unique due to its combination of a benzyl group and a carboxylic acid group, which provides specific reactivity and functionalization options not available in other similar compounds. This makes it particularly useful in applications requiring precise molecular modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c20-19(21)17-27-15-13-25-11-9-23-7-6-22-8-10-24-12-14-26-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRXJKVIASPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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